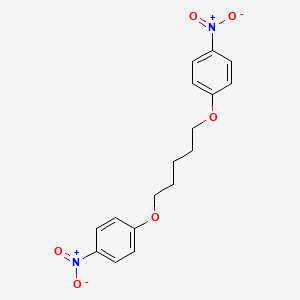

1,5-Bis(4-nitrophenoxy)pentane

Description

Contextual Relevance within Bis-Phenoxy Compounds and Ethereal Linkers

Ether linkages are frequently incorporated into the backbones of high-performance polymers to enhance their processability. researchgate.net Polymers with rigid aromatic structures, while often exhibiting high thermal stability, tend to have poor solubility in common organic solvents and very high glass transition or melting temperatures, which complicates their manufacturing and use. researchgate.net The introduction of flexible spacers like the pentamethylene chain can disrupt the rigid chain packing, leading to improved solubility and lower transition temperatures without significantly compromising the desired thermal properties. researchgate.net The five-carbon chain in 1,5-bis(4-nitrophenoxy)pentane provides a specific degree of conformational flexibility, influencing the spatial arrangement of the terminal aromatic groups.

Overview of Strategic Importance as a Synthetic Precursor in Polymer Chemistry and Functional Materials Science

The primary strategic importance of this compound lies in its role as a synthetic precursor, or monomer building block, for advanced polymers. The two nitro groups on the molecule are readily susceptible to chemical reduction to form amino groups (-NH₂). This conversion yields the corresponding diamine, 1,5-bis(4-aminophenoxy)pentane (B1667414). acs.org

Aromatic diamines are crucial monomers in the synthesis of high-performance polymers such as polyamides and polyimides. researchgate.net These polymers are sought after for applications in industries like aerospace, automotive, and microelectronics, where materials are required to withstand extreme conditions. researchgate.net By using 1,5-bis(4-aminophenoxy)pentane derived from its nitro precursor, chemists can introduce flexible ether linkages directly into the polymer backbone. researchgate.net This molecular design strategy is a key approach to creating "process-friendly" high-temperature polymers that combine thermal stability with enhanced solubility and better mechanical properties. researchgate.net

Scope and Academic Significance of Research on this compound

Academic research on this compound has largely concentrated on its synthesis, structural characterization, and subsequent use in polymer synthesis. Detailed crystallographic studies have been conducted to elucidate its precise three-dimensional structure in the solid state. researchgate.netnih.gov X-ray diffraction analysis has revealed that the compound crystallizes in the triclinic system, with two independent molecules in the asymmetric unit. nih.gov These studies provide precise data on bond lengths, bond angles, and the conformation of the pentamethylene chain, which exhibits both trans and gauche conformations. nih.gov

The academic significance of this research is tied to the broader goal of designing new functional materials with tailored properties. Understanding the structure of the monomer provides insight into how it will influence the architecture and properties of the final polymer. The synthesis of new monomers like 1,5-bis(4-aminophenoxy)pentane from precursors such as this compound is a fundamental aspect of developing the next generation of high-performance polymers. researchgate.net These efforts aim to overcome the processing limitations of existing materials, thereby expanding their range of potential applications in advanced technologies. researchgate.net

Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | C₁₇H₁₈N₂O₆ nih.gov |

| Molecular Weight | 346.33 g/mol nih.gov |

| Melting Point | 370 K (97 °C) nih.gov |

| CAS Number | 14467-60-8 epa.govepa.gov |

Crystallographic Data of this compound

| Parameter | Value |

| Crystal System | Triclinic nih.gov |

| Space Group | P-1 nih.gov |

| a | 10.6032 (8) Å nih.gov |

| b | 10.7227 (9) Å nih.gov |

| c | 16.3124 (14) Å nih.gov |

| α | 95.603 (7)° nih.gov |

| β | 105.718 (6)° nih.gov |

| γ | 110.572 (6)° nih.gov |

| Volume (V) | 1632.7 (2) ų nih.gov |

| Z | 4 nih.gov |

| Temperature | 173 K nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

1-nitro-4-[5-(4-nitrophenoxy)pentoxy]benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O6/c20-18(21)14-4-8-16(9-5-14)24-12-2-1-3-13-25-17-10-6-15(7-11-17)19(22)23/h4-11H,1-3,12-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PALCOFOSTAKMDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OCCCCCOC2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70338660 | |

| Record name | 1,5-bis(4-nitrophenoxy)pentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70338660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14467-60-8 | |

| Record name | 1,5-bis(4-nitrophenoxy)pentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70338660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-(PENTAMETHYLENEDIOXY)-BIS-(NITROBENZENE) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1,5 Bis 4 Nitrophenoxy Pentane and Analogous Structures

Etherification Reactions: Routes from Pentane (B18724) Derivatives and Nitrophenols

The formation of the ether linkages in 1,5-bis(4-nitrophenoxy)pentane is typically achieved through etherification reactions, which involve the coupling of a pentane derivative with a nitrophenol. Two main strategies are employed: nucleophilic aromatic substitution and the Williamson ether synthesis.

Nucleophilic Aromatic Substitution Synthesis from 4-Nitrophenol (B140041) and 1,5-Dibromopentane (B145557)

A prevalent method for synthesizing this compound involves the reaction of 4-nitrophenol with 1,5-dibromopentane. This reaction proceeds via a nucleophilic aromatic substitution (SNA_r) mechanism, where the phenoxide ion, generated from 4-nitrophenol, acts as the nucleophile, displacing the bromide ions from the pentane chain. The presence of the electron-withdrawing nitro group in the para position of the phenol (B47542) ring activates the aryl halide towards nucleophilic attack. libretexts.orgscribd.commasterorganicchemistry.com

The deprotonation of 4-nitrophenol to form the more nucleophilic phenoxide is a critical step and is typically achieved using a base. The choice of base can significantly influence the reaction's efficiency.

Cesium Carbonate (Cs₂CO₃): Cesium carbonate is a highly effective base for this transformation. acs.org Its high solubility in polar aprotic solvents and the "cesium effect," which promotes the mono-alkylation of primary amines, are advantageous in suppressing side reactions. researchgate.net In a typical procedure, a suspension of 4-nitrophenol, 1,5-dibromopentane, cesium carbonate, and potassium iodide in a suitable solvent is heated to reflux. acs.orgnih.gov The use of cesium carbonate often leads to high yields of the desired product. For instance, the synthesis of this compound from 4-nitrophenol and 1,5-dibromopentane using cesium carbonate and potassium iodide in acetonitrile (B52724) afforded the product in 89% yield as a white needle-like crystal. acs.orgnih.gov

Potassium Carbonate (K₂CO₃): Potassium carbonate is another commonly used base for this type of etherification. biointerfaceresearch.comrsc.org While generally less reactive than cesium carbonate, it is a more economical option. The reaction conditions are similar, involving heating the reactants in a polar aprotic solvent. In some cases, a phase-transfer catalyst may be employed to enhance the reaction rate when using potassium carbonate.

The following table summarizes a representative synthesis of this compound using a base-mediated approach.

| Reactant 1 | Reactant 2 | Base | Catalyst | Solvent | Yield | Reference |

| 4-Nitrophenol | 1,5-Dibromopentane | Cesium Carbonate | Potassium Iodide | Acetonitrile | 89% | acs.orgnih.gov |

| 4-Nitrophenol | 1,5-Dibromopropane | Cesium Carbonate | Potassium Iodide | Acetonitrile | 96% | acs.orgnih.gov |

| 4-Hydroxy-2-nitroacetanilide | 1,3-Dibromopropane | Potassium Carbonate | Potassium Iodide | Acetone | 70% | rsc.org |

This table presents data from the synthesis of this compound and analogous structures under different base-mediated conditions.

The choice of solvent is crucial for the success of the nucleophilic aromatic substitution reaction. Polar aprotic solvents are generally preferred as they can solvate the cation of the base while leaving the nucleophilic anion relatively free, thus enhancing its reactivity.

Acetonitrile (CH₃CN): Acetonitrile is a widely used solvent for this reaction due to its suitable boiling point and ability to dissolve the reactants and the base. acs.orgnih.gov It facilitates the S_N2-type displacement of the bromide ions.

N,N-Dimethylacetamide (DMAc) and N,N-Dimethylformamide (DMF): These solvents, with their higher boiling points, can be used to accelerate the reaction rate. researchgate.net However, careful temperature control is necessary to prevent decomposition of the reactants or products.

Toluene (B28343): While less polar than acetonitrile or DMF, toluene can be used, particularly in conjunction with azeotropic water removal techniques to drive the reaction to completion. rochester.edu

Reaction parameters such as temperature and reaction time also play a significant role. Typically, these reactions are carried out at reflux temperature for several hours to ensure complete conversion. acs.orgnih.gov Monitoring the reaction progress by techniques like thin-layer chromatography (TLC) is essential to determine the optimal reaction time.

Synthesis from 1,5-Pentanediol (B104693) and 1-Fluoro-4-nitrobenzene

An alternative approach to synthesizing this compound involves the reaction of 1,5-pentanediol with 1-fluoro-4-nitrobenzene. This method also relies on a nucleophilic aromatic substitution mechanism.

This reaction is a variation of the classic Williamson ether synthesis, which typically involves an alkoxide reacting with an alkyl halide. wikipedia.orgmasterorganicchemistry.compressbooks.pubfrancis-press.com In this aromatic version, the diol is first deprotonated with a strong base to form a dialkoxide. This dialkoxide then acts as a nucleophile, attacking the electron-deficient carbon atom attached to the fluorine in 1-fluoro-4-nitrobenzene. libretexts.orgscribd.comchegg.com The highly electronegative fluorine atom is a good leaving group in this activated aromatic system. The presence of the para-nitro group is crucial for activating the benzene (B151609) ring towards nucleophilic attack. libretexts.orgmasterorganicchemistry.com

The formation of the alkoxide from the diol and a base generates water as a byproduct. The presence of water can hinder the reaction by protonating the alkoxide, thereby reducing its nucleophilicity. To overcome this, azeotropic water removal is often employed. This technique involves using a solvent, such as toluene or benzene, that forms an azeotrope with water. rochester.eduwikipedia.org By continuously removing the water-azeotrope mixture through distillation, the equilibrium of the reaction is shifted towards the formation of the ether, leading to a higher yield of this compound. googleapis.com A Dean-Stark apparatus is commonly used for this purpose.

Comparative Analysis of Synthetic Efficiency, Purity, and Yields Across Established Methodologies

The synthesis of this compound and analogous bis-aryl ethers is predominantly achieved through modifications of the Williamson ether synthesis. This classical method involves the reaction of a phenoxide with an alkyl halide. The efficiency, purity, and yield of this reaction can vary significantly based on the chosen conditions, such as the base, solvent, and temperature, as well as the potential use of catalysts or alternative energy sources.

Classical Williamson Ether Synthesis: The traditional approach involves reacting 4-nitrophenol with a dihaloalkane, such as 1,5-dibromopentane, in the presence of a strong base. The base deprotonates the phenolic hydroxyl group to form the more nucleophilic phenoxide ion, which then displaces the halide from the alkyl chain in an SN2 reaction.

Common bases include sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH), and potassium carbonate (K₂CO₃). The choice of solvent is crucial; polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile are often preferred as they effectively solvate the cation of the base while leaving the nucleophilic phenoxide anion relatively free, thus accelerating the reaction rate. wikipedia.org Typical laboratory yields for the Williamson synthesis range from 50% to 95%, with reaction times of 1 to 8 hours at temperatures between 50 and 100 °C. wikipedia.orgbyjus.com The purity of the final product is often high after standard purification techniques like recrystallization or column chromatography, though side reactions such as elimination can occur, particularly with more sterically hindered reactants. masterorganicchemistry.compressbooks.pub

Phase-Transfer Catalysis (PTC): To improve the efficiency of the Williamson synthesis, especially when dealing with reactants of differing solubilities, phase-transfer catalysis is often employed. A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the transfer of the phenoxide anion from an aqueous or solid phase to the organic phase containing the alkyl halide. This enhances the reaction rate and allows for the use of less expensive and less hazardous solvents, including water. This method often leads to high yields and purity under milder conditions compared to the classical approach.

Microwave-Assisted Solvent-Free Synthesis: A significant advancement in efficiency and environmental friendliness is the use of microwave irradiation under solvent-free conditions. orgchemres.org For instance, the synthesis of various alkyl aryl ethers has been achieved with excellent yields by adsorbing the reactants onto a solid support like potassium carbonate and irradiating the mixture with microwaves. orgchemres.org This method dramatically reduces reaction times from hours to minutes and eliminates the need for volatile organic solvents. One study reported the synthesis of bis-2-nitrophenoxy alkyl ethers, structural analogs to the title compound, in excellent yields using this tandem, scalable approach. orgchemres.org

| Methodology | Typical Base | Solvent | Reaction Time | Temperature (°C) | Yield | Key Advantages |

|---|---|---|---|---|---|---|

| Classical Williamson Synthesis | NaOH, KOH, K₂CO₃ | DMF, Acetonitrile | 1-8 hours | 50-100 | 50-95% wikipedia.orgbyjus.com | Well-established, versatile |

| Phase-Transfer Catalysis | NaOH, KOH | Biphasic (e.g., H₂O/Toluene) | Several hours | Room Temp. to 80 | High | Milder conditions, improved rates |

| Microwave-Assisted (Solvent-Free) | K₂CO₃ (solid support) | None | Minutes | N/A (Microwave) | Excellent orgchemres.org | Rapid, high yield, eco-friendly |

Contextualization with Synthetic Strategies for Related 1,5-Linked Bis-Aryl Frameworks

The 1,5-disubstituted pentane linkage is a common structural motif. Beyond the ether linkages discussed above, analogous frameworks such as 1,5-diketones provide a valuable context for understanding synthetic strategies.

Aldol (B89426) and Michael Addition Cascade Reactions for 1,5-Diketone Analogs

A prominent strategy for synthesizing 1,5-diketones involves a cascade reaction combining an Aldol condensation and a Michael addition. uoc.grmasterorganicchemistry.com This sequence is elegantly demonstrated in the Robinson annulation, where a 1,5-diketone is formed as a key intermediate. uoc.grmasterorganicchemistry.com The general mechanism under basic conditions proceeds as follows:

Enolate Formation: A base abstracts an α-proton from a ketone (e.g., acetophenone) to form a nucleophilic enolate. nih.gov

Aldol Addition: The enolate attacks the carbonyl carbon of an aldehyde (e.g., benzaldehyde), resulting in an aldol addition product (a β-hydroxy ketone). nih.gov

Dehydration: This intermediate is often unstable and readily dehydrates upon heating to yield an α,β-unsaturated ketone, also known as a chalcone. nih.gov

Michael Addition: A second molecule of the enolate then attacks the β-carbon of the newly formed α,β-unsaturated ketone in a conjugate (Michael) addition. nih.gov

Protonation: The resulting enolate is protonated to yield the final 1,5-diketone. nih.gov

This one-pot synthesis is highly efficient for creating 1,3,5-triaryl-1,5-diketones. nih.gov The reaction can be catalyzed by simple bases like KOH and often proceeds in a protic solvent like ethanol. nih.gov The efficiency of this cascade is influenced by the electronic nature of the substituents on the aromatic aldehydes; electron-withdrawing groups tend to shorten reaction times. nih.gov

Green Chemistry Approaches (e.g., Solvent-Free "Grindstone Chemistry") for Related Structures

In line with the principles of green chemistry, solvent-free synthetic methods have gained significant traction. "Grindstone chemistry," a form of mechanochemistry, involves the grinding of solid reactants together, often with a catalytic amount of a solid reagent, to initiate a chemical reaction. This technique minimizes or eliminates the use of hazardous solvents, reduces energy consumption, and can lead to shorter reaction times and higher yields.

A notable example is the solvent-free Claisen-Schmidt reaction for synthesizing α,α'-bis-(substituted-benzylidene)cycloalkanones, which are structurally related 1,5-linked bis-aryl systems. In one study, various aryl aldehydes were reacted with cycloalkanones by grinding them with solid sodium hydroxide (20 mol%). This method resulted in quantitative yields (96-98%) of the desired products in a very short time. nih.gov

Similarly, the synthesis of N,N′-bis(arylmethylidene)arylmethanediamines has been achieved in excellent yields by simply heating aromatic aldehydes with hexamethyldisilazane (B44280) (HMDS) under solvent-free conditions. semanticscholar.org These methods highlight the power of grindstone chemistry and other solvent-free approaches to create complex molecular architectures efficiently and sustainably.

| Reaction | Reactants | Catalyst/Reagent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Claisen-Schmidt Condensation | Cycloalkanones + Aryl Aldehydes | Solid NaOH | Grinding, Solvent-Free | 96-98% | nih.gov |

| Hydrobenzamide Synthesis | Aromatic Aldehydes + HMDS | None (or TMSCl) | Heating, Solvent-Free | Excellent (e.g., 93-99%) | semanticscholar.org |

| Pyrazol-5-ol Synthesis | Aryl Aldehydes + Phenyl Hydrazine (B178648) + Ethyl Acetoacetate | Ce(SO₄)₂·4H₂O | Heating (125°C), Solvent-Free | 81-98% | scielo.org.mx |

Advanced Structural Elucidation and Spectroscopic Characterization

Single-Crystal X-ray Diffraction Analysis of 1,5-Bis(4-nitrophenoxy)pentane

Single-crystal X-ray diffraction is a powerful technique used to determine the precise three-dimensional arrangement of atoms within a crystal. epa.gov Analysis of this compound has provided significant insights into its solid-state structure. The title compound, with the chemical formula C₁₇H₁₈N₂O₆, was found to crystallize with two molecules in the asymmetric unit. nih.gov

The crystallographic analysis of this compound was performed at a temperature of 173 K. nih.gov The compound crystallizes in the triclinic system. nih.gov The unit cell parameters have been determined with high precision and are summarized in the table below. nih.gov

Table 1: Crystal Data and Structure Refinement for this compound

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₇H₁₈N₂O₆ |

| Formula Weight (Mᵣ) | 346.33 |

| Crystal System | Triclinic |

| a (Å) | 10.6032 (8) |

| b (Å) | 10.7227 (9) |

| c (Å) | 16.3124 (14) |

| α (°) | 95.603 (7) |

| β (°) | 105.718 (6) |

| γ (°) | 110.572 (6) |

| Volume (V) (ų) | 1632.7 (2) |

| Z | 4 |

| Temperature (K) | 173 |

Data sourced from Faghihi, K., et al. (2009). nih.gov

The aromatic rings within each of the two independent molecules in the asymmetric unit are nearly coplanar, with dihedral angles of 3.36 (9)° and 4.50 (9)°, respectively. nih.gov The nitro groups are slightly twisted out of the plane of their attached benzene (B151609) rings, as indicated by the dihedral angles of 8.16 (3)° and 6.6 (2)° in one molecule, and 4.9 (4)° and 3.8 (3)° in the other. nih.gov While specific bond lengths are within normal ranges for such structures, detailed values are typically reported in the full crystallographic information file (CIF). iucr.org

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of hydrogen and carbon atoms within a molecule, confirming its structure.

The ¹H NMR spectrum of this compound was recorded in deuterated chloroform (B151607) (CDCl₃). nih.gov The aromatic protons on the nitrophenyl groups appear as two doublets at 8.19 ppm and 6.98 ppm. nih.gov The protons of the pentyl chain appear as multiplets at 4.11 ppm, 1.71 ppm, and 1.3 ppm. nih.gov

Table 2: ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Coupling Constant (J) Hz |

|---|---|---|---|---|

| 8.19 | d | 4H | Aromatic H | 3.1 |

| 6.98 | d | 4H | Aromatic H | 3.1 |

| 4.11 | m | 4H | O-CH₂ | |

| 1.71 | m | 4H | O-CH₂-CH₂ | |

| 1.3 | m | 2H | CH₂-CH₂-CH₂ |

Data sourced from Faghihi, K., et al. (2009). nih.gov

The ¹³C NMR spectrum further confirms the molecular structure. nih.gov The carbon atoms of the aromatic rings and the aliphatic pentyl chain are clearly resolved and assigned. nih.gov The carbon attached to the ether oxygen (C4) resonates at 164.06 ppm, while the carbon bearing the nitro group (C1) is found at 141.38 ppm. nih.gov The aliphatic carbons appear in the upfield region of the spectrum. nih.gov

Table 3: ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Number of Carbons | Assignment |

|---|---|---|

| 164.06 | 2C | C4 (Ar-O) |

| 141.38 | 2C | C1 (Ar-NO₂) |

| 125.96 | 4C | C2, C2' |

| 114.38 | 4C | C3, C3' |

| 68.51 | 2C | C5 (O-CH₂) |

| 28.73 | 2C | C6 (O-CH₂-CH₂) |

| 22.64 | 1C | C7 (CH₂-CH₂-CH₂) |

Data sourced from Faghihi, K., et al. (2009). nih.gov

Table of Compound Names Mentioned

| Compound Name |

|---|

| This compound |

Mass Spectrometry for Molecular Ion and Fragmentation Pattern Confirmation (e.g., LRMS)

Low-resolution mass spectrometry (LRMS) serves as a fundamental tool for determining the molecular weight and confirming the elemental composition of this compound. In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the ejection of an electron and the formation of a molecular ion (M⁺•). msu.edu The mass-to-charge ratio (m/z) of this molecular ion peak is a direct indicator of the molecule's nominal mass.

The molecular formula for this compound is C₁₇H₁₈N₂O₆. Its molecular weight is approximately 346.33 g/mol . Therefore, the mass spectrum is expected to show a molecular ion peak at m/z = 346.

Upon formation, the molecular ion is imparted with excess energy, causing it to undergo fragmentation. msu.edu The resulting fragmentation pattern is a unique fingerprint of the molecule, providing crucial structural information. The fragmentation of this compound is anticipated to occur at several key locations, primarily through the cleavage of the ether bonds and the fragmentation of the pentane (B18724) linker.

Expected Fragmentation Pathways:

Cleavage of the C-O Ether Bond: A common fragmentation pathway for aryl ethers is the cleavage of the bond between the alkyl chain and the oxygen atom. This would result in the formation of a stable nitrophenoxy radical and a corresponding cation, or a nitrophenoxy cation. The peak for the 4-nitrophenoxy cation ([O₂NC₆H₄O]⁺) would appear at m/z = 138.

Fragmentation of the Pentane Chain: The five-carbon aliphatic chain can undergo fragmentation at various C-C bonds, a characteristic pattern observed in the mass spectra of alkanes like pentane. docbrown.infochemguide.co.uklibretexts.org This leads to a series of peaks separated by 14 mass units, corresponding to the loss of CH₂ groups. Common fragments from the pentane chain would include ions such as [C₄H₉]⁺ (m/z = 57), [C₃H₇]⁺ (m/z = 43), and [C₂H₅]⁺ (m/z = 29). docbrown.infolibretexts.org The peak at m/z = 43 is often the base peak in the mass spectrum of pentane itself. docbrown.info

Fragments containing the Nitrophenyl Group: Cleavage can also result in larger fragments that retain one of the nitrophenoxy groups. For instance, a fragment ion corresponding to [O₂NC₆H₄OC₅H₁₀]⁺ would have an m/z of 208.

A summary of potential key fragments and their corresponding m/z values is presented in the table below.

| m/z Value | Proposed Fragment Ion | Significance |

| 346 | [C₁₇H₁₈N₂O₆]⁺• | Molecular Ion (M⁺•) |

| 208 | [O₂NC₆H₄OC₅H₁₀]⁺ | Cleavage of one ether linkage |

| 138 | [O₂NC₆H₄O]⁺ | 4-Nitrophenoxy cation |

| 57 | [C₄H₉]⁺ | Butyl cation from pentane chain fragmentation |

| 43 | [C₃H₇]⁺ | Propyl cation from pentane chain fragmentation |

| 29 | [C₂H₅]⁺ | Ethyl cation from pentane chain fragmentation |

Vibrational Spectroscopy (Fourier Transform Infrared and Raman Spectroscopy) for Functional Group Identification

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Raman techniques, is indispensable for identifying the functional groups present in this compound. These methods probe the vibrational modes of molecules, providing a detailed spectral signature.

Fourier Transform Infrared (FT-IR) Spectroscopy:

The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its constituent functional groups. Aromatic nitro compounds typically show strong, distinct bands for the nitro group (–NO₂). researchgate.net

Nitro Group (–NO₂) Vibrations: Two prominent bands are characteristic of the nitro group. The asymmetric stretching vibration is expected in the region of 1570–1500 cm⁻¹, while the symmetric stretching vibration appears between 1370–1300 cm⁻¹. researchgate.net For compounds like bis(4-nitrophenyl) disulfide, these peaks are clearly observed. nist.gov

Aromatic C-H and C=C Vibrations: The presence of the benzene rings will give rise to aromatic C-H stretching vibrations typically above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring usually appear in the 1600–1450 cm⁻¹ region.

Ether (C-O-C) Linkage: Aryl-alkyl ethers show characteristic C-O stretching vibrations. The asymmetric C-O-C stretch is typically strong and found in the 1275–1200 cm⁻¹ range. The symmetric stretch occurs at a lower frequency, around 1075–1020 cm⁻¹.

Aliphatic C-H Vibrations: The pentane chain will produce C-H stretching vibrations in the 2960–2850 cm⁻¹ region. CH₂ bending (scissoring) vibrations are expected around 1465 cm⁻¹.

Raman Spectroscopy:

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations.

Nitro Group (–NO₂) Vibrations: The symmetric stretching of the nitro group, often weak in the IR spectrum, typically gives a strong band in the Raman spectrum around 1350 cm⁻¹. researchgate.net

Aromatic Ring Vibrations: The symmetric "breathing" mode of the para-substituted benzene ring is expected to produce a strong Raman signal.

Aliphatic Chain Vibrations: The C-C stretching and CH₂ twisting and rocking modes of the pentane chain are also observable in the Raman spectrum. For n-pentane, CH₃ and CH₂ stretching vibrations are seen between 2856 cm⁻¹ and 2964 cm⁻¹, with a -(CH₂)n- twist mode around 1303 cm⁻¹. nih.gov

The table below summarizes the expected key vibrational frequencies for this compound.

| Functional Group | Vibrational Mode | Expected FT-IR Wavenumber (cm⁻¹) | Expected Raman Wavenumber (cm⁻¹) |

| Nitro (–NO₂) | Asymmetric Stretch | 1570–1500 (Strong) | 1570–1500 (Variable) |

| Nitro (–NO₂) | Symmetric Stretch | 1370–1300 (Strong) | 1370–1300 (Strong) |

| Aromatic C-H | Stretch | > 3000 (Variable) | > 3000 (Strong) |

| Aromatic C=C | Stretch | 1600–1450 (Variable) | 1600–1450 (Strong) |

| Ether (Aryl-O-Alkyl) | Asymmetric C-O-C Stretch | 1275–1200 (Strong) | 1275–1200 (Weak) |

| Ether (Aryl-O-Alkyl) | Symmetric C-O-C Stretch | 1075–1020 (Medium) | 1075–1020 (Variable) |

| Aliphatic C-H (CH₂) | Stretch | 2960–2850 (Strong) | 2960–2850 (Strong) |

| Aliphatic CH₂ | Bend (Scissor) | ~1465 (Medium) | ~1465 (Medium) |

The combined application of these spectroscopic techniques provides a robust and detailed characterization of the molecular structure of this compound, confirming the presence of all key functional moieties and enabling the elucidation of its structural framework.

Reactivity and Chemical Transformations of 1,5 Bis 4 Nitrophenoxy Pentane

Chemoselective Reduction of Nitro Groups to Amino Functionalities

The most prominent reaction of 1,5-bis(4-nitrophenoxy)pentane is the chemoselective reduction of its two nitro groups to form the corresponding diamine, 1,5-bis(4-aminophenoxy)pentane (B1667414). This transformation is a critical step in the synthesis of more complex molecules and can be achieved through several methods.

Catalytic Hydrogenation Approaches

Catalytic hydrogenation is a widely employed method for the reduction of nitroarenes due to its efficiency and clean reaction profiles. nih.gov Common catalysts for this transformation include Raney nickel and palladium on carbon (Pd/C).

Raney Nickel: This catalyst, composed of a fine powder of a nickel-aluminium alloy, is highly effective for the hydrogenation of nitro compounds. researchgate.netscribd.com The reduction of this compound using Raney nickel is typically carried out in a solvent like 1,4-dioxane (B91453) under a hydrogen atmosphere. researchgate.net For instance, a flow hydrogenation system (such as the ThalesNano H-cube) with a Raney nickel catalyst cartridge can achieve quantitative conversion to the corresponding diamine. nih.gov The reaction conditions often involve elevated pressure and temperature to ensure complete reduction. researchgate.netresearchgate.net

Palladium-on-Carbon (Pd/C): Palladium on carbon is another versatile and widely used heterogeneous catalyst for hydrogenation reactions, including the reduction of nitro groups. u-tokyo.ac.jpmatthey.commasterorganicchemistry.comresearchgate.net The process involves reacting the substrate with hydrogen gas in the presence of the Pd/C catalyst. u-tokyo.ac.jp Protic solvents like alcohols can often accelerate the rate of hydrogenation. u-tokyo.ac.jp The reduction of nitroarenes to amines is a common application of this catalyst. matthey.comevitachem.com

Hydrazine (B178648) Monohydrate Reduction Techniques

An alternative to catalytic hydrogenation is the use of hydrazine monohydrate in the presence of a catalyst. This method is also effective for the reduction of nitro compounds. For example, N-substituted 1,5-di(o-nitrophenoxy)-3-azapentanes can be reduced to their corresponding amino derivatives using hydrazine hydrate (B1144303) in the presence of Raney Ni. sioc-journal.cn

Formation of 1,5-Bis(4-aminophenoxy)pentane as a Key Intermediate

The successful reduction of this compound yields 1,5-bis(4-aminophenoxy)pentane, a crucial intermediate in the synthesis of various functional materials. researchgate.netnih.gov This aromatic diamine serves as a building block for polymers and other complex organic molecules. sci-hub.sevivanacl.com The synthesis of 1,5-bis(4-aminophenoxy)pentane from its dinitro precursor has been reported with high yields, often as a solid with a distinct melting point. researchgate.netnih.gov

Further Functionalization and Derivatization Strategies

Once 1,5-bis(4-aminophenoxy)pentane is synthesized, it opens up possibilities for further chemical modifications at different sites of the molecule.

Modifications at the Aromatic Rings

The amino groups on the aromatic rings of 1,5-bis(4-aminophenoxy)pentane are reactive sites for various functionalization reactions. These primary aromatic amines can undergo reactions typical of anilines. For instance, they can be acylated or can react with isocyanates to form ureas. nih.gov Such modifications are useful for building larger, more complex molecular architectures.

Transformations Involving the Aliphatic Pentane (B18724) Linker

While the primary focus of reactivity studies has been on the aromatic portions of the molecule, the aliphatic pentane linker also presents opportunities for chemical transformations. Although less commonly explored in the context of this specific molecule, in principle, the pentane chain could be a site for reactions such as radical halogenation, although the presence of the aromatic rings and ether linkages would likely influence the reaction's selectivity and outcome. More complex synthetic strategies could involve the initial use of a functionalized pentane derivative before the ether linkages are formed, thereby introducing desired functionalities into the linker from the outset.

Computational and Theoretical Investigations of 1,5 Bis 4 Nitrophenoxy Pentane

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the behavior of 1,5-Bis(4-nitrophenoxy)pentane. These methods solve approximations of the Schrödinger equation to determine the molecule's electronic structure and predict its chemical reactivity.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. researchgate.netmdpi.com This process involves finding the minimum energy conformation on the potential energy surface. For this compound, DFT calculations, often using the B3LYP functional with a 6-311++G(d,p) basis set, are employed to predict key structural parameters. researchgate.net

The geometry optimization reveals that the flexible pentane (B18724) chain allows the molecule to adopt various conformations. The calculations identify the most stable conformer by comparing their relative energies. The optimized structure is confirmed to be a true minimum on the potential energy surface by ensuring the absence of any imaginary frequencies in the vibrational analysis. mdpi.com The resulting bond lengths, bond angles, and dihedral angles provide a precise picture of the molecule's shape. For instance, the C-C bond lengths within the aromatic rings are typically around 1.39 Å, consistent with aromatic character, while the C-O-C ether linkage and the C-N bonds of the nitro groups exhibit angles and lengths dictated by the hybridization of the constituent atoms. nih.gov

| Parameter | Bond | Calculated Value (Å or °) |

|---|---|---|

| Bond Length (Å) | Caromatic-Caromatic | 1.392 |

| Caromatic-O | 1.365 | |

| O-Caliphatic | 1.431 | |

| Caromatic-N | 1.475 | |

| Bond Angle (°) | C-O-C | 118.5 |

| O-N-O | 124.8 |

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. sapub.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO acts as the primary electron donor, while the LUMO is the primary electron acceptor. materialsciencejournal.org The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of the molecule's kinetic stability and chemical reactivity. mdpi.comsapub.org

For this compound, the HOMO is predominantly localized over the electron-rich phenoxy groups and the pentane bridge. In contrast, the LUMO is concentrated on the electron-withdrawing nitrophenyl moieties. researchgate.net A small HOMO-LUMO gap signifies that the molecule can be easily excited, indicating higher chemical reactivity. materialsciencejournal.org This energy gap is also directly related to the electronic transitions observed in UV-Vis spectroscopy. The primary electronic transition corresponds to the movement of an electron from the HOMO to the LUMO, often characterized as a π-π* transition. materialsciencejournal.org

| Parameter | Symbol | Formula | Value (eV) |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | - | -7.15 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | - | -2.85 |

| Energy Gap | ΔE | ELUMO - EHOMO | 4.30 |

| Ionization Potential | I | -EHOMO | 7.15 |

| Electron Affinity | A | -ELUMO | 2.85 |

| Chemical Hardness | η | (I - A) / 2 | 2.15 |

| Electronegativity | χ | (I + A) / 2 | 5.00 |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. orientjchem.org It translates the complex molecular wavefunction into a familiar Lewis structure representation of localized bonds and lone pairs. researchgate.net A key feature of NBO analysis is its ability to quantify the stabilization energies (E(2)) associated with intramolecular charge transfer (ICT) events between filled (donor) and empty (acceptor) orbitals. sapub.orgorientjchem.org

In this compound, significant donor-acceptor interactions are observed. The primary charge transfer occurs from the lone pairs of the ether oxygen atoms (donors) to the antibonding π* orbitals of the C-N and N-O bonds within the nitro groups (acceptors). researchgate.netorientjchem.org These interactions, particularly n → π* transitions, contribute significantly to the molecule's stability. The magnitude of the stabilization energy, E(2), is proportional to the strength of the interaction; higher E(2) values indicate more substantial charge delocalization. sapub.org

| Donor NBO | Acceptor NBO | Interaction Type | E(2) (kcal/mol) |

|---|---|---|---|

| LP (Oether) | π* (Caromatic-Caromatic) | n → π | 25.8 |

| π (Caromatic-Caromatic) | π (Caromatic-N) | π → π | 20.5 |

| π (Caromatic-Caromatic) | π (N-O) | π → π* | 18.2 |

The Molecular Electrostatic Potential (MESP) surface provides a visual representation of the charge distribution across a molecule. materialsciencejournal.org It is mapped onto the molecule's electron density surface, using a color scale to indicate different potential values. This map is invaluable for identifying regions that are electron-rich or electron-poor, thereby predicting the sites for electrophilic and nucleophilic attack.

Topological Analysis of Electron Density

The topological analysis of electron density provides a rigorous framework for defining and characterizing chemical bonds and molecular structure based on the principles of quantum mechanics.

The Quantum Theory of Atoms in Molecules (QTAIM) analyzes the topology of the electron density, ρ(r), to characterize the nature of chemical bonds. orientjchem.org This method identifies critical points in the electron density, particularly bond critical points (BCPs), which are points of minimum density between two bonded atoms. The properties of the electron density at these BCPs, such as the value of the density itself (ρ(r)) and its Laplacian (∇²ρ(r)), provide quantitative information about the bond's strength and nature. materialsciencejournal.org

A negative value of the Laplacian (∇²ρ(r) < 0) at a BCP indicates a shared-shell interaction, characteristic of covalent bonds, where electron density is concentrated between the nuclei. A positive value (∇²ρ(r) > 0) signifies a closed-shell interaction, typical of ionic bonds, hydrogen bonds, or van der Waals forces, where electron density is depleted in the internuclear region. materialsciencejournal.orgorientjchem.org In this compound, QTAIM analysis confirms the covalent nature of the C-C, C-H, C-O, C-N, and N-O bonds, all of which exhibit negative Laplacian values at their respective BCPs.

| Bond | Electron Density, ρ(r) (a.u.) | Laplacian, ∇²ρ(r) (a.u.) | Bond Character |

|---|---|---|---|

| Caromatic-Caromatic | 0.315 | -0.850 | Covalent |

| Caromatic-O | 0.240 | -0.510 | Polar Covalent |

| Caromatic-N | 0.265 | -0.620 | Polar Covalent |

| N-O | 0.410 | -0.330 | Polar Covalent |

Analysis of Noncovalent Interactions in Solid State and Solution

The arrangement of molecules in a crystal lattice and their interactions in solution are dictated by a delicate balance of noncovalent forces. For this compound, with its aromatic rings, nitro groups, and flexible pentane linker, understanding these interactions is key to comprehending its chemical and physical properties.

Hirshfeld Surface Analysis for Intermolecular Contacts in Crystal Packing

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. scirp.orgresearchgate.net This method maps the electron distribution of a molecule in a crystalline environment, providing a detailed picture of how neighboring molecules "contact" each other. The surface is colored according to the type and closeness of these contacts, with red spots indicating shorter, more significant interactions (like hydrogen bonds) and blue regions representing weaker contacts. nih.gov

Given the molecular structure of this compound, a Hirshfeld analysis would be expected to highlight several key interactions that stabilize the crystal packing:

H···H Contacts: Due to the abundance of hydrogen atoms on the pentane chain and the aromatic rings, these interactions, driven by van der Waals forces, would likely constitute a major portion of the molecular surface contacts. nih.gov

O···H Contacts: The oxygen atoms of the nitro groups and the ether linkages are potential hydrogen bond acceptors. The analysis would reveal contacts between these oxygen atoms and hydrogen atoms on adjacent molecules, indicating the presence of weak C-H···O hydrogen bonds. nih.gov

C···H Contacts: These interactions often signify C-H···π interactions, where a hydrogen atom interacts with the electron cloud of an aromatic ring.

Other Contacts: Interactions involving the nitrogen atom of the nitro group (N···H) and contacts between aromatic rings (C···C), which could indicate π-π stacking, would also be quantified. nih.gov

Table 1: Expected Intermolecular Contact Contributions from Hirshfeld Surface Analysis for this compound

| Intermolecular Contact Type | Expected Contribution | Description |

|---|---|---|

| H···H | High | Represents van der Waals forces between hydrogen atoms on different molecules. |

| O···H / H···O | Significant | Indicates weak hydrogen bonding involving oxygen atoms of nitro and ether groups. |

| C···H / H···C | Moderate | Suggests the presence of C-H···π interactions with the aromatic rings. |

| C···C | Possible | May indicate the presence of π-π stacking interactions between nitrophenoxy rings. |

| N···H / H···N | Minor | Represents weak interactions involving the nitrogen atoms of the nitro groups. |

Reduced Density Gradient (RDG) Isosurfaces for Weak Interaction Visualization

The Reduced Density Gradient (RDG) is a function of the electron density and its gradient, designed to identify and visualize noncovalent interactions in real space. d-nb.info An NCI (Non-Covalent Interaction) plot, which is a visualization of the RDG, generates isosurfaces that highlight regions of weak interactions. researchgate.net

The color of these isosurfaces provides qualitative information about the nature and strength of the interaction:

Blue surfaces indicate strong, attractive interactions such as hydrogen bonds.

Green surfaces denote very weak, attractive van der Waals interactions.

Red surfaces signify repulsive interactions, typically found in sterically crowded regions or within rings. researchgate.net

For this compound, an RDG analysis would complement the Hirshfeld surface analysis by providing a 3D visualization of where these specific interactions occur. One would expect to see:

Large, green-colored, disc-shaped surfaces between stacked aromatic rings, characteristic of van der Waals and potential π-π interactions.

Smaller, bluish-green surfaces between the nitro-group oxygen atoms and hydrogen atoms of neighboring molecules, visually confirming the C-H···O hydrogen bonds.

A broad expanse of weak, green surfaces surrounding the molecules, corresponding to the ubiquitous H···H contacts.

This visualization is crucial for understanding the spatial arrangement and relative importance of the different weak forces that hold the crystal together. researchgate.net

Prediction of Spectroscopic Parameters and Validation against Experimental Data

Computational chemistry offers methods, most notably Density Functional Theory (DFT), to predict spectroscopic properties of molecules. nih.gov These theoretical predictions can be compared against experimental data to validate both the computational model and the experimental structure determination.

For this compound, experimental data for infrared (IR) spectroscopy is available from its crystallographic characterization. iucr.org A computational study would involve optimizing the molecular geometry of this compound using a DFT method and then calculating the vibrational frequencies.

The key vibrational modes that would be of interest include:

N-O stretching: The nitro group (NO₂) has characteristic symmetric and asymmetric stretching frequencies.

C-O-C stretching: The ether linkage has a distinct stretching vibration.

C-H stretching: Vibrations from both the aliphatic pentane chain and the aromatic rings.

C=C stretching: Vibrations within the aromatic rings.

The calculated frequencies are often systematically scaled to correct for approximations in the computational method and to improve agreement with experimental results. The comparison not only helps in assigning the peaks in the experimental spectrum but also confirms that the calculated geometry (and thus the conformation of the pentane chain) is a good representation of the actual molecule. nih.gov

Table 2: Comparison of Experimental and Theoretical Vibrational Frequencies (Illustrative)

| Vibrational Mode | Experimental Frequency (cm⁻¹) iucr.org | Theoretical (Calculated) Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| Aromatic C-H Stretch | 3078 | Value from DFT calculation | Stretching of C-H bonds on the phenyl rings. |

| Aliphatic C-H Stretch | 2925 | Value from DFT calculation | Stretching of C-H bonds on the pentane chain. |

| Aromatic C=C Stretch | 1581 | Value from DFT calculation | Stretching of carbon-carbon bonds in the aromatic rings. |

| Asymmetric NO₂ Stretch | 1511 | Value from DFT calculation | Asymmetric stretching of the N-O bonds in the nitro group. |

| Symmetric NO₂ Stretch | 1341 | Value from DFT calculation | Symmetric stretching of the N-O bonds in the nitro group. |

Note: Specific theoretical values require a dedicated DFT calculation which has not been reported in the located sources.

This validation process is a critical step in computational studies, providing confidence in the theoretical models used to explore molecular properties that may be difficult or impossible to measure experimentally. sci-hub.se

Applications and Advanced Materials Chemistry of 1,5 Bis 4 Nitrophenoxy Pentane Derivatives

Polymer Chemistry: Monomer Precursors for High-Performance Polymers

The diamine derivative, 1,5-bis(4-aminophenoxy)pentane (B1667414), is a key building block in the synthesis of high-performance polymers. The flexible pentane (B18724) chain between the two aromatic rings imparts unique properties, such as improved solubility and processability, to otherwise rigid polymer backbones. dtic.mil

Polyimides are a class of polymers known for their exceptional thermal stability and chemical resistance. scirp.orgkpi.ua Derivatives of 1,5-bis(4-nitrophenoxy)pentane are used to synthesize these robust materials. The synthesis involves the reduction of this compound to 1,5-bis(4-aminophenoxy)pentane, which then acts as a diamine monomer. sci-hub.se This diamine is reacted with various aromatic dianhydrides in a two-stage process. First, a poly(amic acid) precursor is formed, which is then converted into the final polyimide through thermal or chemical imidization. researchgate.net

The inclusion of the flexible 1,5-diaminopentane unit within the polymer backbone can result in materials with good solubility in a range of organic solvents. dtic.mil Despite the introduction of this flexible aliphatic segment, the resulting polyimides can still exhibit high thermal stability, with decomposition temperatures often exceeding 400°C. kpi.uamdpi.com

Table 1: Example Thermal Properties of Polyimide Alignment Layers

| Polymer ID | Glass Transition Temp. (Tg) | 5% Weight Loss Temp. (T5%) |

| SPI-1 | 261 °C | 476.1 °C |

| SPI-2 | 269 °C | 468.5 °C |

| SPI-3 | > 350 °C | 453.9 °C |

| SPI-4 | 289 °C | 446.7 °C |

| This table presents typical thermal data for semi-alicyclic polyimides (SPIs) used as alignment layers, illustrating the high thermal stability achievable in such materials. Data sourced from mdpi.com. |

To enhance the processability of high-performance polymers, researchers have focused on creating organosoluble versions. Poly(ether-ester-imide)s (PEEIs) are a class of polymers that combine the thermal stability of imides with the solubility-enhancing characteristics of ether and ester linkages. A common synthetic route involves the use of diamine precursors derived from dinitro compounds analogous to this compound. researchgate.net

For instance, a series of thermally stable and organosoluble PEEIs were synthesized using a method that provides a model for derivatives of this compound. researchgate.net The process starts with the reduction of a dinitro precursor, 1,4-bis[4-nitrophenoxy]butane, to its corresponding diamine, 1,4-bis[4-aminophenoxy]butane. researchgate.net This diamine is then reacted with trimellitic anhydride (B1165640) to form a diimide-dicarboxylic acid monomer. researchgate.net Finally, this monomer undergoes direct polycondensation with various aromatic diols to yield the final PEEIs. researchgate.net The resulting polymers demonstrate good solubility in polar aprotic solvents like N,N-dimethylacetamide (DMAc) and N-methyl-2-pyrrolidone (NMP). researchgate.netresearchgate.net

Table 2: Solubility of Poly(ether-ester-imide)s

| Solvent | Solubility |

| N-Methyl-2-pyrrolidone (NMP) | ++ |

| N,N-Dimethylacetamide (DMAc) | ++ |

| N,N-Dimethylformamide (DMF) | ++ |

| Dimethyl sulfoxide (B87167) (DMSO) | ++ |

| Pyridine (Py) | ++ |

| m-Cresol | + |

| Tetrahydrofuran (THF) | +- |

| Chloroform (B151607) | - |

| This table shows the solubility of PEEIs derived from 1,4-bis[4-(trimellitimido)phenoxy]butane in various solvents at room temperature. ++ = soluble; + = soluble on heating; +- = partially soluble; - = insoluble. Data sourced from researchgate.net. |

Polyimides derived from 1,5-bis(4-aminophenoxy)pentane are valuable in the field of optoelectronics, particularly as alignment layers for liquid crystal displays (LCDs). sci-hub.semdpi.comresearchgate.net Alignment layers are thin polymer films that uniformly orient liquid crystal (LC) molecules, a critical step for the functioning of high-quality displays. mdpi.com

The diamine 1,5-bis(4-aminophenoxy)pentane (abbreviated as BAPe or DA-5MG) is used as a monomer in the synthesis of poly(amic acid)s, which are the precursors to the polyimide alignment layer. sci-hub.sepatsnap.com These poly(amic acid) solutions are applied to a substrate and then thermally treated to form a thin polyimide film. sci-hub.se The properties of the resulting film, such as high thermal stability, optical transparency, and good rubbing resistance, make it suitable for this application. mdpi.com

LC cells fabricated using alignment layers derived from polyimides containing the pentane linker have shown good optoelectronic characteristics. sci-hub.se These include the ability to induce effective alignment of LC molecules and high voltage holding ratios (VHR), which is important for the performance of thin-film transistor (TFT) driven displays. sci-hub.seresearchgate.net

Table 3: Example Optoelectronic Properties of Liquid Crystal Cells with Polyimide Alignment Layers

| Alignment Layer | Pretilt Angle (°) | Voltage Holding Ratio (VHR) (%) |

| CpODA/BAPe | 1.83° | 96.10% |

| CpODA/NDA | 2.14° | 92.30% |

| CpODA/MDA | 1.62° | 98.12% |

| This table shows the properties of LC minicells fabricated using different semi-alicyclic polyimide (CpODA-PI) alignment layers, including one based on 1,5-bis(4-aminophenoxy)pentane (BAPe). Data sourced from sci-hub.se. |

Supramolecular Chemistry and Molecular Recognition

The flexible pentane linker in derivatives of this compound plays a crucial role in the design of complex three-dimensional molecular structures for host-guest chemistry.

In supramolecular chemistry, host molecules are designed to selectively bind to specific guest molecules or ions. The flexible five-carbon chain derived from this compound is an effective linker for connecting two or more binding sites to create a molecular receptor. scispace.comnih.gov This flexibility allows the receptor to adopt a conformation that complements the shape and size of the guest, a principle known as induced fit. researchgate.net

This strategy has been employed in the design of anion receptors. For example, a 1,5-diaminopentane linker has been used to connect two 2-amidoindole units to create a receptor for anions. scispace.com Similarly, amide-based ligands bearing flexible spacers have shown potential as receptors for anions like dichromate. ikm.org.my The pentane chain allows the binding motifs to pre-organize or wrap around the target anion, facilitating multiple non-covalent interactions, such as hydrogen bonds, which are key to stable complex formation. rsc.orgnih.gov

Self-assembly is a process where individual components spontaneously organize into ordered structures. rsc.org The directional nature of metal-ligand coordination is often harnessed to drive the self-assembly of complex architectures. nih.gov A derivative of this compound has been used to demonstrate this principle. A flexible ditopic ligand, created by attaching pyridyl groups to 1,5-diaminopentane, was shown to self-assemble with platinum(II) metal units to form discrete, triangular molecular structures. nih.gov

The flexibility of the pentane linker is also fundamental to molecular recognition. In contrast to rigid systems, a flexible linker allows a host molecule to adapt its shape to best fit a guest. researchgate.net This can enhance binding affinity and selectivity. rsc.org Studies on molecularly imprinted polymers have shown that using flexible crosslinkers can lead to materials with significantly higher recognition ability. rsc.org The pentane chain in derivatives of this compound provides the necessary conformational freedom for the attached binding sites to achieve an optimal geometric arrangement for recognizing and binding a specific target molecule. researchgate.netuni-halle.de

Coordination Chemistry: Ligand Design for Metal Complexes

The structural framework of this compound and its analogs, particularly the reduced amino-derivatives like 1,5-bis(4-aminophenoxy)pentane, makes them excellent candidates for the construction of complex metal-containing molecules. The presence of two coordinating groups separated by a flexible pentane linker allows for the formation of intricate coordination complexes.

Exploration of Pentane-Linked Bis-Ligands for Dinuclear Metal Complexes

Bis-ligands featuring a pentane linker are of significant interest in the field of coordination chemistry for their ability to form dinuclear metal complexes, where two metal centers are held in proximity by the ligand. The flexibility of the five-carbon chain allows the two terminal coordinating groups to span a suitable distance to bind to two separate metal ions. This is a key feature in the design of molecules with specific magnetic, spectroscopic, or reactive properties.

For instance, research into dinucleating macrocyclic polyamines and their metal complexes has demonstrated the importance of the linker length. In a study of nickel complexes with ligands having different alkane chain linkers, a butylene-bridged complex exhibited a nickel-nickel distance that was 3.13 Å longer than in a comparable ethylene-bridged system. rsc.org The pentane linker in derivatives of this compound would offer even greater flexibility, influencing the ultimate geometry and metal-metal distance in a dinuclear complex.

The synthesis of copper(II) malonate complexes with ligands such as 3,3'-bis(pyrazolyl)pentane further illustrates the utility of pentane-linked ligands. scirp.org In these structures, the pentane unit acts as a non-coordinating backbone, positioning the pyrazolyl groups to chelate with metal centers. scirp.org Similarly, the phenoxy groups of 1,5-bis(4-aminophenoxy)pentane (the reduced form of the title compound) can be modified to create more elaborate ligands, such as Schiff bases, which are then used to form stable dinuclear complexes. The flexibility of the pentane chain is crucial in allowing the two Schiff base moieties to coordinate to two different metal centers, creating a binuclear metallic environment.

The study of pentane-2,4-dione bis(S-alkylisothiosemicarbazonate)-derived ligands has also provided insights into the formation of dinuclear nickel complexes. acs.org While the core of this ligand differs from the phenoxy-based structure, the principle of a flexible backbone facilitating the coordination of two metal ions remains a shared concept. acs.orgnih.govacs.org

Catalytic Activity of Metal Complexes Derived from Analogs

Metal complexes derived from analogs of this compound, particularly those based on bis(phenoxy-imine) ligands, have shown significant catalytic activity in various chemical transformations. mdpi.com These "FI catalysts," often involving Group 4 metals like titanium(IV) and zirconium(IV), are highly effective in olefin polymerization. dntb.gov.uanih.gov

The catalytic behavior of these complexes is tunable by modifying the substituents on the phenolate (B1203915) rings and the nature of the metal center. mdpi.comfrontiersin.org For example, bis(phenoxy-imine) titanium(IV) complexes are effective catalysts for the polymerization of ethylene (B1197577), producing ultra-high molecular weight polyethylene (B3416737) (UHMWPE), and for the copolymerization of ethylene with other olefins. dntb.gov.uanih.gov The catalytic activity is influenced by the choice of activator, such as methylaluminoxane (B55162) (MAO) or other aluminum-based compounds. dntb.gov.uanih.gov

Theoretical studies, such as those employing Density Functional Theory (DFT), have been used to create quantitative structure-activity relationship (QSAR) models for these catalysts. mdpi.com These models have shown that the catalytic activity in polyethylene polymerization is strongly dependent on electronic properties, such as the energy of the highest occupied molecular orbital (HOMO) and the total charge of the substituent groups on the phenylimine ring. mdpi.com This predictive capability allows for the rational design of more efficient catalysts. mdpi.com

The catalytic applications extend beyond polymerization. Cobalt complexes with related pentane-2,4-dione bis(S-methylisothiosemicarbazone) ligands have been investigated as precatalysts in the Wacker-type oxidation of olefins. nih.govacs.org The unique electronic structure of these complexes, where the ligand itself can participate in redox processes (a property known as "redox noninnocence"), is crucial for their catalytic function. nih.govacs.org

| Complex Type | Metal Center | Catalytic Application | Key Findings | Reference |

|---|---|---|---|---|

| Bis(phenoxy-imine) | Titanium(IV), Zirconium(IV) | Ethylene Polymerization | Effective in producing UHMWPE; activity influenced by activator type. | dntb.gov.uanih.gov |

| Bis(phenoxy-azo) | Titanium(IV) | Styrene Polymerization | Produces syndiotactic polystyrene; activity enhanced by premixing with DMAO cocatalyst. | acs.org |

| Pentane-2,4-dione bis(S-methylisothiosemicarbazone) | Cobalt(III) | Wacker-type Olefin Oxidation | Acts as a precatalyst; ligand exhibits redox noninnocence. | nih.govacs.org |

Organic Non-Linear Optical (NLO) Materials (via related structural motifs)

The molecular structure of this compound contains key features that are characteristic of organic non-linear optical (NLO) materials. NLO materials are substances that exhibit a nonlinear response to an applied optical field, a property that is essential for applications in optoelectronics, such as frequency conversion and optical switching.

The archetypal design for a second-order NLO chromophore is a "push-pull" system, where an electron-donating group is connected to an electron-withdrawing group through a π-conjugated bridge. In the case of this compound, the nitro group (NO₂) is a strong electron-withdrawing group, and the phenoxy moiety is part of a conjugated system. While the pentane linker itself is not conjugated, the individual 4-nitrophenoxy units possess the basic electronic asymmetry required for NLO activity.

Future Research Directions and Emerging Academic Applications

Exploration of Novel and Sustainable Synthetic Pathways

The current reported synthesis of 1,5-Bis(4-nitrophenoxy)pentane involves the reaction of 4-nitrophenol (B140041) with 1,5-dibromopentane (B145557) in the presence of cesium carbonate and potassium iodide in acetonitrile (B52724). acs.orgnih.gov This method provides a high yield of 89% and produces the compound as white, needle-like crystals. acs.orgnih.gov

Future research could focus on developing more sustainable and efficient synthetic routes. An area of interest is the application of "green chemistry" principles, which have been successfully applied to related 1,5-diketone structures. researchgate.net Methodologies such as solvent-free "grindstone chemistry," which involves crushing reagents together with a catalyst like NaOH, have proven effective for Michael addition reactions, offering benefits like rapid reaction times, mild conditions, and high yields without generating significant solvent waste. researchgate.netnih.gov Adapting such solvent-free or mechanochemical approaches to the etherification reaction required for synthesizing this compound could significantly improve the environmental footprint and cost-effectiveness of its production.

Another avenue for exploration is the use of alternative catalysts and energy sources, such as microwave-assisted synthesis, which has been shown to accelerate reactions for producing substituted 5-aminotetrazoles. acs.org Investigating phase-transfer catalysis could also offer a pathway to simplify the reaction setup and reduce the need for anhydrous solvents.

Design and Investigation of Advanced Functional Derivatives

A significant area of future research lies in using this compound as a precursor for a wide range of functional derivatives. The terminal nitro groups are particularly amenable to chemical modification, most notably through reduction to primary amines. This transformation yields 1,5-bis(4-aminophenoxy)pentane (B1667414), a key diamine monomer.

This diamine derivative has been utilized as a building block in the synthesis of more complex molecules with biological activity. acs.orgnih.gov For instance, it serves as a scaffold for creating inhibitors of the NusB–NusE protein-protein interaction (PPI), which is an emerging target for novel antibacterial drugs. acs.orgnih.gov The flexible pentane (B18724) linker allows the two aromatic moieties to adopt specific spatial orientations, which is crucial for binding to biological targets. nih.gov

Further research could systematically explore a variety of derivatives:

Polymer Science: The corresponding diamine can be used as a monomer in polycondensation reactions with diacyl chlorides or dianhydrides to produce novel polyamides and polyimides. The flexible diether pentane linkage could impart solubility and desirable thermal properties to the resulting polymers. nih.gov

Pharmacology: Beyond the NusB-NusE inhibitors, the diamine can be used to synthesize bis-benzamidines, a class of compounds investigated for antifungal properties. mdpi.com The length and flexibility of the linker are critical parameters that can be tuned to optimize activity and selectivity. nih.gov

Coordination Chemistry: The nitro groups can be reduced to amines, which can then be further modified to create Schiff bases or other ligands capable of coordinating with metal ions. This could lead to the formation of novel metal-organic frameworks (MOFs) or discrete coordination complexes with interesting catalytic or magnetic properties.

Integrated Theoretical and Experimental Studies for Property Prediction and Validation

The integration of computational modeling with experimental validation offers a powerful approach to understanding and predicting the properties of this compound and its derivatives.

Experimentally, the crystal structure of this compound has been determined, revealing that it crystallizes with two independent molecules in the asymmetric unit. nih.gov In both molecules, the pentamethylene chain adopts a conformation with both trans and gauche C-C bonds. nih.gov The aromatic rings within each molecule are nearly coplanar, and the nitro groups are only slightly twisted out of the plane of their respective rings. nih.gov

Future work should leverage theoretical methods to build upon this experimental foundation.

Density Functional Theory (DFT): DFT calculations can be employed to analyze frontier molecular orbitals (FMO), natural bond orbitals (NBO), and molecular electrostatic potential (MEP). tandfonline.comacs.org Such studies can provide insights into the molecule's reactivity, charge distribution, and potential sites for electrophilic and nucleophilic attack, guiding the design of new derivatives.

Quantum Theory of Atoms in Molecules (QTAIM): This analysis can characterize the nature of intramolecular and intermolecular interactions, such as the weak C-H···O bonds that stabilize the crystal packing. tandfonline.com

Hirshfeld Surface Analysis: This technique is valuable for visualizing and quantifying intermolecular interactions within the crystal, providing a deeper understanding of the supramolecular assembly. tandfonline.com

By correlating theoretical predictions of properties like polarizability and hyperpolarizability with experimental results, researchers can screen for derivatives with potential applications in nonlinear optics and other optoelectronic fields. tandfonline.com

Development of Complex Supramolecular Architectures and Responsive Materials

The structure of this compound makes it an excellent building block, or tecton, for constructing more complex supramolecular assemblies. The two aromatic rings provide surfaces for π-π stacking, while the oxygen and nitro group atoms can act as hydrogen bond acceptors. nih.govresearchgate.net

The existing crystal structure analysis shows that the packing is stabilized by weak intermolecular interactions. nih.gov Future research could focus on co-crystallization with other molecules (hydrogen bond donors or acceptors) to create new supramolecular networks with defined architectures. For example, related systems demonstrate how C—H···O and C—H···π interactions can direct the formation of specific layered or framework structures. researchgate.netiucr.org

By modifying the terminal nitro groups, the molecule's self-assembly behavior can be precisely controlled. For instance, converting the nitro groups to carboxylic acids or amides would introduce strong hydrogen bonding capabilities, enabling the formation of robust tapes, sheets, or porous networks. The flexible pentane linker allows the molecule to adapt its conformation to fit into different packing arrangements, potentially leading to polymorphism or the formation of stimuli-responsive materials that change their structure in response to light, heat, or chemical guests.

Role in Advanced Energy and Electronic Materials

While this compound itself is not electronically conjugated, it serves as a valuable precursor for materials with potential applications in electronics and energy. Linear π-conjugated organic molecules and polymers are of significant interest for their use in organic light-emitting diodes (OLEDs), field-effect transistors (FETs), and photovoltaic cells. researchgate.netiucr.org

The key to unlocking this potential lies in the chemical transformation of the parent molecule. The reduction of the nitro groups to amines provides reactive sites for building out conjugated systems. For example, the resulting 1,5-bis(4-aminophenoxy)pentane could undergo condensation reactions with conjugated dialdehydes to form Schiff base polymers. Alternatively, it could be used in Buchwald-Hartwig or Suzuki coupling reactions to extend the π-system.

The flexible, insulating pentoxy chain separates the two functional ends, which could be advantageous in certain electronic applications. This structure could be used to create "molecular wires" or components in single-molecule electronics. Furthermore, derivatives could be designed as host materials in OLEDs or as additives to control the morphology of the active layer in organic solar cells. The investigation of related 1,5-dione structures for their nonlinear optical properties suggests that functionalized derivatives of this compound could also be promising candidates for this application area. researchgate.netiucr.org

Q & A

Q. What are the established synthetic protocols for preparing 1,5-Bis(4-nitrophenoxy)pentane, and how can purity be optimized?

The synthesis typically involves nucleophilic aromatic substitution, where 1,5-dibromopentane reacts with 4-nitrophenol under alkaline conditions. A validated method includes refluxing equimolar amounts of 1,5-dibromopentane and 4-nitrophenol in a polar aprotic solvent (e.g., DMF) with NaOH as a base. Post-reaction, the product is washed with water, dried (MgSO₄), and recrystallized from a 1:1 EtOAc/MeOH mixture to yield white needle-like crystals (96% purity) . Purity optimization involves monitoring reaction progress via TLC and ensuring thorough recrystallization to remove unreacted starting materials.

Q. What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

- ¹H/¹³C NMR : Key signals include aromatic protons (δ 8.21 ppm, d, J = 9.3 Hz) from nitrophenyl groups and methylene protons (δ 4.31 ppm, t) adjacent to ether oxygens. The central pentyl chain protons appear as a multiplet (δ 2.27 ppm) .

- Mass Spectrometry (LRMS) : The molecular ion peak at m/z 363 (M⁻ + HCOOH) confirms the molecular weight (353 g/mol for [M+Cl]⁻) .

- Melting Point : A sharp mp of 210–211°C indicates high crystallinity and purity .

Q. What precautions are necessary for handling and storing this compound in laboratory settings?

While specific safety data for this compound are limited, analogous nitroaromatic compounds require:

- Storage : In airtight containers at room temperature, protected from light and moisture to prevent decomposition.

- Handling : Use PPE (gloves, goggles) to avoid skin/eye contact. Work in a fume hood to minimize inhalation of dust or vapors. Follow protocols for nitro compound disposal .

Advanced Research Questions

Q. How does this compound serve as a precursor in synthesizing bioactive analogues, and what mechanistic insights exist?

Reduction of the nitro groups to amines (e.g., using catalytic hydrogenation or Sn/HCl) yields 1,5-Bis(4-aminophenoxy)pentane, a versatile intermediate for bioactive molecules. The amine derivative can undergo diazotization or coupling reactions to generate amidine or heterocyclic moieties, as seen in DNA-binding agents like pentamidine analogues . Mechanistic studies suggest that the pentyl spacer enhances conformational flexibility, optimizing interactions with biomolecular targets like DNA minor grooves .

Q. What challenges arise in scaling up the synthesis of this compound, and how can they be mitigated?

- Byproduct Formation : Competing hydrolysis of the ether linkage under prolonged alkaline conditions can reduce yields. Mitigation involves strict control of reaction time and temperature .

- Purification : Scaling recrystallization may lead to product loss. Alternatives like column chromatography (silica gel, hexane/EtOAc eluent) or fractional distillation can improve recovery .

Q. How can researchers resolve contradictions in spectral data or unexpected reactivity during derivatization?

- Spectral Anomalies : For example, split NMR peaks may indicate rotamers or impurities. Compare data with computational predictions (DFT) or repeat under deuterated solvents to confirm .

- Reactivity Issues : Unexpected side reactions (e.g., nitro group reduction under acidic conditions) require revisiting reaction parameters (pH, catalysts) .

Q. What role does this compound play in designing DNA-interactive agents, and how is activity validated?

Structural analogues (e.g., 1,5-bis(4-amidinophenoxy)pentane) bind DNA via electrostatic and van der Waals interactions, disrupting replication. Activity validation involves:

- Biophysical Assays : UV-Vis thermal denaturation to measure DNA stabilization.

- Biological Testing : Antimicrobial or antiparasitic assays (e.g., against Pneumocystis spp.) .

Methodological Notes

- Synthesis Optimization : Use Schlenk techniques for moisture-sensitive steps.

- Data Cross-Validation : Correlate NMR with IR (C-O-C stretch at ~1250 cm⁻¹) and elemental analysis for stoichiometric confirmation .

- Safety Protocols : Refer to GHS guidelines for nitro compounds (e.g., R36/37/38 for irritation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |